molecular formula C15H18N2O2S2 B385277 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione CAS No. 620590-09-2

3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione

Cat. No.: B385277
CAS No.: 620590-09-2
M. Wt: 322.5g/mol
InChI Key: IPVQXIBRDKMCSV-UHFFFAOYSA-N
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Description

Imidazole-2-thiones are a class of compounds that have attracted considerable interest due to their potential applications in the pharmaceutical and chemical industries . They are cyclic analogues of thiourea and have a wide range of potential applications .


Synthesis Analysis

Imidazole-2-thiones can be synthesized from N-heterocyclic carbenes of imidazolium salts . Another method involves the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes .


Molecular Structure Analysis

The structure of imidazole-2-thiones has been discussed in terms of quantum-chemical calculations, X-ray diffraction data, dipole moments, UV, and IR as well as 1H and 15N NMR spectroscopy .


Chemical Reactions Analysis

Imidazole-2-thiones have been used as starting materials for the preparation of corresponding imidazole-2-thiones and imidazole-2-selenones . They have also been used as ligands in cross-coupling reactions and catalysis .


Physical And Chemical Properties Analysis

Imidazole-2-thiones are typically white or colorless solids that are highly soluble in water and other polar solvents . The properties of imidazole-2-thiones can be tuned by varying the groups attached to the imidazolyl ring .

Future Directions

Research in the field of imidazole-2-thiones is ongoing, with new synthetic methods being developed . These compounds have potential applications in various fields, including the pharmaceutical and chemical industries .

Properties

IUPAC Name

3-(3-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-7-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-5-11(2)8-12/h3-6,8,13-14H,1,7,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQXIBRDKMCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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